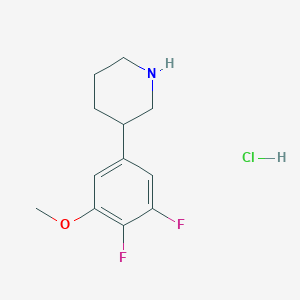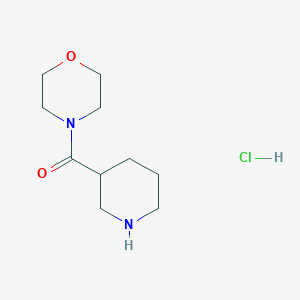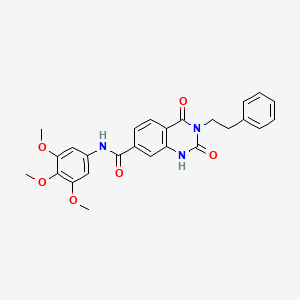
2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine
カタログ番号 B2832917
CAS番号:
339098-76-9
分子量: 245.1
InChIキー: NJRSHECEUIFNQQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine” is a complex organic molecule. It contains a dioxepine ring, which is a seven-membered ring with two oxygen atoms, and a dichlorophenyl group, which is a phenyl ring substituted with two chlorine atoms .
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, each requiring specific reagents and conditions. For example, the synthesis of 2,4-dichloroacetophenone involves acylation, hydrolysis, washing, distillation, and crystallization .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . X-ray crystallography can also provide detailed information about the three-dimensional arrangement of atoms in a molecule .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques. For example, the nitration process of a related compound, 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, was studied in a continuous flow microreactor system .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the properties of 2,4-dichlorophenol, a related compound, include a molecular formula of C6H4Cl2O and an average mass of 163.001 Da .科学的研究の応用
- Importance : Sulfentrazone is effective against annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds. The continuous flow microreactor system significantly improves the nitration process for this intermediate, enhancing reaction efficiency and yield .
- Methods : Sequential electro-Fenton oxidation (EFO) processes have been explored to efficiently degrade this compound .
- Stability : The interaction score indicates robust and advantageous binding affinity, suggesting stability .
Herbicide Synthesis
Environmental Degradation Studies
Molecular Docking and Binding Studies
Impurity in Fungicide Synthesis
Chemical Reagents and Intermediates
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-4,7-dihydro-1,3-dioxepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O2/c12-8-3-4-9(10(13)7-8)11-14-5-1-2-6-15-11/h1-4,7,11H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRSHECEUIFNQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC(O1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B2832834.png)
![2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one](/img/structure/B2832836.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2832839.png)
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2832840.png)
![1-[5-acetyl-3-(4-methylphenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2832841.png)
![3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine](/img/structure/B2832842.png)


![1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride](/img/no-structure.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-chloropropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2832853.png)

![(S)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate](/img/structure/B2832857.png)